molecular formula C18H12O4 B11966766 2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride CAS No. 18344-68-8

2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride

Cat. No.: B11966766
CAS No.: 18344-68-8
M. Wt: 292.3 g/mol
InChI Key: NVKFFQQWVARVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride is an organic compound with the molecular formula C18H12O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and succinic anhydride, a cyclic dicarboxylic anhydride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride typically involves the reaction of 9,10-dihydro-9,10-dioxoanthracene with succinic anhydride. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, under reflux conditions. The reaction mixture is then purified by recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anhydride group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride is not fully understood. its biological activity is thought to be related to its ability to interact with cellular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity and leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydro-9,10-dioxoanthracene: A precursor in the synthesis of 2-(9,10-Dihydro-10-oxo-9-anthracenyl)succinic anhydride.

    Anthraquinone: A structurally related compound with similar oxidation properties.

    Succinic anhydride: A key reactant in the synthesis of the target compound.

Uniqueness

This compound is unique due to its combination of anthracene and succinic anhydride moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research in various scientific fields.

Properties

CAS No.

18344-68-8

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

3-(10-oxo-9H-anthracen-9-yl)oxolane-2,5-dione

InChI

InChI=1S/C18H12O4/c19-15-9-14(18(21)22-15)16-10-5-1-3-7-12(10)17(20)13-8-4-2-6-11(13)16/h1-8,14,16H,9H2

InChI Key

NVKFFQQWVARVAI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1=O)C2C3=CC=CC=C3C(=O)C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.